Ethyl furo[3,2-b]pyridine-6-carboxylate
Overview
Description
Ethyl furo[3,2-b]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, has been reported in literature . The synthetic methods leading to these compounds are reviewed in various studies .Molecular Structure Analysis
The molecular structure of Ethyl furo[3,2-b]pyridine-6-carboxylate consists of a planar furopyridine ring . The structure of the compound was characterized by spectroscopic techniques .Scientific Research Applications
1. Carbene-Catalyzed Chemoselective Reaction
- Summary of Application: This research focuses on the carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles . The reaction provides a concise access to bicyclic furo[2,3-b]pyrroles derivatives in excellent selectivity .
- Methods of Application: The chemoselective reaction of the two aldehyde moieties in the enedial substrates is a main challenge in this reaction . Mechanistic studies via experiments suggest that chemoselectivity controls are mostly achieved on the reducing properties of different sited Breslow intermediates .
- Results or Outcomes: The method allows for efficient assembly of the furo[2,3-b]pyrrole structural moieties and their analogues widely found in natural products and pharmaceuticals .
2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors
- Summary of Application: This research involves the design and synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .
- Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . The cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
- Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .
3. Synthesis and Reactions of Furo[2,3-b]pyrroles
- Summary of Application: This research involves the synthesis and reactions of Furo[2,3-b]pyrroles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
4. Design, Synthesis, Docking Studies, and Anti-Proliferative Activity
- Summary of Application: This research involves the design and synthesis of new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors .
- Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . In addition, the cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
- Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .
3. Synthesis and Reactions of Furo[2,3-b]pyrroles
- Summary of Application: This research involves the synthesis and reactions of Furo[2,3-b]pyrroles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of this research are not specified in the available information .
4. Design, Synthesis, Docking Studies, and Anti-Proliferative Activity
- Summary of Application: This research involves the design and synthesis of new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors .
- Methods of Application: The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme . In addition, the cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) .
- Results or Outcomes: The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC 50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC 50 0.394 μM) .
Future Directions
Furo[3,2-b]pyrroles, which are related to Ethyl furo[3,2-b]pyridine-6-carboxylate, are frequently used structures in drug research . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, the future directions of Ethyl furo[3,2-b]pyridine-6-carboxylate could be in the field of medicinal chemistry.
properties
IUPAC Name |
ethyl furo[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCCWMNQHRENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559528 | |
Record name | Ethyl furo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl furo[3,2-b]pyridine-6-carboxylate | |
CAS RN |
122535-03-9 | |
Record name | Ethyl furo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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